![molecular formula C13H13NO6 B1517690 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1105193-41-6](/img/structure/B1517690.png)
5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds with a similar structure involves various chemical reactions. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “3,4,5-Trimethoxyphenylboronic acid”, the molecular weight is 212.01 . For “3,4,5-Trimethoxyphenylacetic acid”, the molecular weight is 226.23 .
Scientific Research Applications
Synthetic Applications in Macrolide Synthesis
5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and related oxazoles serve as precursors in synthetic organic chemistry, particularly in the synthesis of macrolides and other complex molecules. For example, oxazoles have been employed as masked forms of activated carboxylic acids, facilitating the synthesis of macrolides such as recifeiolide and curvularin through photooxygenation processes. This approach leverages the reactivity of oxazoles with singlet oxygen to form triamides, which undergo nucleophilic attack to form the desired macrolide structures (Wasserman et al., 1981).
Development of Peptidomimetics and Biological Compounds
The structural versatility of oxazole derivatives, including those related to 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, is harnessed in the development of peptidomimetics and biologically active compounds. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been optimized to facilitate the creation of triazole-based scaffolds. These scaffolds are foundational in developing compounds with potential biological activities, such as HSP90 inhibitors, demonstrating the critical role of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Polymer Science and Materials Engineering
In polymer science, the incorporation of oxazole derivatives into polymer backbones results in materials with enhanced thermal stability and unique optical properties. Polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, for example, have been synthesized to study their thermotropic behavior and their potential in forming nematic liquid crystal phases. Such research underscores the importance of oxazole derivatives in designing new polymeric materials with specific thermal and optical characteristics (Kricheldorf & Thomsen, 1992).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While specific information about the mechanism of action of “5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid” was not found, related compounds such as mescaline (3,4,5-trimethoxyphenethylamine) are known for their hallucinogenic effects, which are comparable to those of LSD and psilocybin .
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-17-10-4-7(5-11(18-2)12(10)19-3)9-6-8(13(15)16)14-20-9/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOCOCCSKXONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652791 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
1105193-41-6 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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